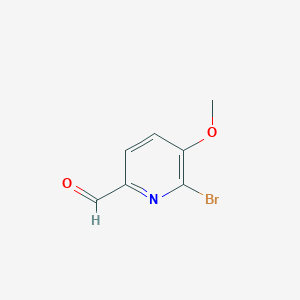

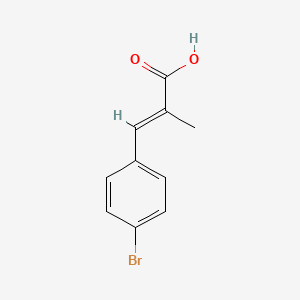

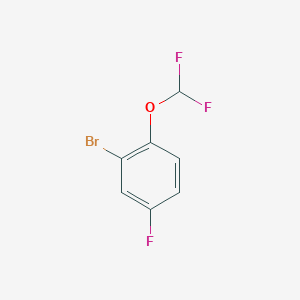

4-Bromo-2-fluoro-N-isopropylbenzamide

Übersicht

Beschreibung

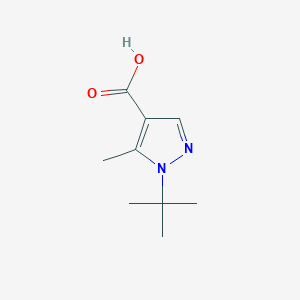

4-Bromo-2-fluoro-N-isopropylbenzamide is a versatile chemical compound that is widely used in laboratory experiments due to its unique properties. It is a brominated fluorinated benzoic acid amide, and its synthesis requires several steps. In addition, this compound has a wide range of applications in scientific research, including biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Practical Synthesis of Biphenyl Derivatives : A study detailed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcasing the relevance of bromo-fluoro compounds in pharmaceutical synthesis (Qiu et al., 2009).

Cocrystal Formation : Research on 4-Bromobenzamide and its interaction with n-Alkanedicarboxylic acids revealed insights into halogen...halogen interactions in cocrystals, important for designing pharmaceutical cocrystals with desired properties (Tothadi et al., 2013).

Photocatalysis and Material Science

Fluorinated Liquid Crystals : A critical review discussed the properties and applications of fluorinated liquid crystals, highlighting the influence of fluorine atoms on the material's characteristics, which is relevant for the design of advanced materials and displays (Hird, 2007).

g-C3N4-Based Photocatalysts : An article reviewed the use of g-C3N4-based photocatalysts in environmental and energy applications, suggesting potential areas where bromo-fluoro compounds could contribute to the development of efficient photocatalytic materials (Wen et al., 2017).

Toxicology and Environmental Impact

Toxicity of Organic Fluorophores : A literature review on the toxicity of organic fluorophores, used in molecular imaging, stressed the importance of evaluating the safety of fluorinated compounds before clinical application, relevant for designing non-toxic diagnostic agents (Alford et al., 2009).

Environmental Degradation of Brominated Compounds : Another review focused on the transformation and degradation of tetrabromobisphenol A and its derivatives, underscoring the environmental impact and the need for understanding the fate of brominated flame retardants in nature (Liu et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZFSVKPKOLFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640969 | |

| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877383-76-1 | |

| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)